(R)-2-Methoxymethylazetidine Hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-(methoxymethyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-4-5-2-3-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUUAQJWHUDNSP-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure and molecular weight of (R)-2-(methoxymethyl)azetidine HCl
An In-Depth Technical Guide to (R)-2-(methoxymethyl)azetidine HCl: Structure, Properties, and Application
Introduction
Azetidines, four-membered saturated nitrogen heterocycles, have emerged from relative obscurity to become highly valued scaffolds in modern medicinal chemistry.[1][2] Their unique combination of inherent ring strain (approximately 25.4 kcal/mol), conformational rigidity, and sp³-rich character provides a compelling structural framework for drug design.[2][3] This ring system offers a favorable balance between the high reactivity of aziridines and the conformational flexibility of pyrrolidines, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2][4] The incorporation of azetidine motifs has been shown to enhance metabolic stability, improve aqueous solubility, and provide precise vectors for interacting with biological targets.[1][3]
This guide focuses on a specific and valuable building block: (R)-2-(methoxymethyl)azetidine hydrochloride. As a chiral, enantiomerically pure compound, it serves as a critical starting material for the synthesis of complex pharmaceutical agents where stereochemistry is paramount for efficacy and safety. This document provides a detailed overview of its structure, molecular weight, physicochemical properties, and its strategic application in drug discovery, grounded in established scientific principles and methodologies.
Physicochemical and Structural Properties
The hydrochloride salt of (R)-2-(methoxymethyl)azetidine is the commonly supplied form, enhancing its stability and handling properties as a solid. The free base is a light yellow solid or liquid with a predicted boiling point of 114.2±13.0 °C.[5]
Key Physicochemical Data
| Property | Value (Free Base) | Value (HCl Salt) | Source |
| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO | [5][6][7] |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol | [5][6][7] |
| CAS Number | 935668-82-9 | 1396710-21-6 | [5][7] |
| Appearance | Light yellow solid | Powder | [5] |
| Storage Conditions | 2–8 °C, under inert gas | Cold-chain transportation | [5][7] |
| Predicted pKa | 10.51±0.40 | Not Applicable | [5] |
| Predicted Density | 0.911±0.06 g/cm³ | Not Applicable | [5] |
Chemical Structure
The structure features a four-membered azetidine ring with a methoxymethyl substituent at the C2 position. The "(R)" designation indicates the specific stereochemical configuration at this chiral center, which is crucial for its application in asymmetric synthesis.
Caption: 2D structure of (R)-2-(methoxymethyl)azetidine hydrochloride.
Synthesis and Characterization
The synthesis of azetidines is challenging due to the inherent ring strain, which makes ring-closure reactions energetically unfavorable.[8] Modern synthetic strategies have overcome these barriers, often involving intramolecular cyclization of γ-amino alcohols or their derivatives, or through cycloaddition reactions.[2][8]
General Synthetic Workflow
A plausible synthetic route to enantiopure 2-substituted azetidines starts from a commercially available chiral amino alcohol. The workflow involves protection of the amine, activation of the primary alcohol (e.g., as a tosylate or mesylate), followed by an intramolecular nucleophilic substitution to form the strained four-membered ring.
Caption: Generalized workflow for the synthesis of the target compound.
Structural Characterization
Confirming the identity, purity, and stereochemical integrity of the final compound is paramount. A multi-technique approach is standard practice:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the core structure. Key signals would include the methoxy group singlet (~3.3 ppm), diastereotopic protons of the azetidine ring, and the methoxymethyl CH₂ group.
-
Mass Spectrometry (MS) : Provides the molecular weight of the parent ion, confirming the elemental composition.[9]
-
Infrared (IR) Spectroscopy : Shows characteristic absorptions for N-H bonds (in the protonated amine) and C-O ether linkages.
-
Chiral High-Performance Liquid Chromatography (HPLC) : Essential for determining the enantiomeric purity (e.e., enantiomeric excess) of the final product, ensuring the (R)-configuration is preserved.
Role in Drug Discovery and Medicinal Chemistry
The azetidine ring is no longer a synthetic curiosity but a privileged scaffold in drug development.[3][4] Its rigid structure reduces the entropic penalty of binding to a target protein and orients substituents in well-defined spatial vectors. Several FDA-approved drugs, including the anticancer agent cobimetinib and the antihypertensive drug azelnidipine, feature an azetidine core, highlighting its acceptance and utility in the pharmaceutical industry.[1]
(R)-2-(methoxymethyl)azetidine HCl is particularly valuable for several reasons:
-
Chiral Pool Synthesis : It provides a pre-defined stereocenter, saving steps and avoiding costly chiral separations in the synthesis of complex molecules.
-
Improved Pharmacokinetics : The azetidine nitrogen can be a site for further functionalization, while the methoxymethyl group can modulate lipophilicity and engage in hydrogen bonding, potentially improving cell permeability and metabolic stability.[1]
-
Novel Chemical Space : As a bioisostere for other common rings like pyrrolidine or piperidine, it allows chemists to explore novel chemical space and escape existing patent landscapes.
Experimental Protocol: Determination of Enantiomeric Purity by Chiral HPLC
This protocol outlines a self-validating system for quantifying the enantiomeric excess of (R)-2-(methoxymethyl)azetidine. The causality for each step is explained to ensure technical accuracy and reproducibility.
Objective: To separate and quantify the (R) and (S) enantiomers of 2-(methoxymethyl)azetidine using chiral HPLC with UV detection.
Rationale: Direct separation of enantiomers requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the analytes, leading to different retention times. A derivatization step is included because the parent amine has a poor UV chromophore, making sensitive detection difficult.
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- 9. Azetidine [webbook.nist.gov]
A Researcher's Guide to High-Purity (R)-2-Methoxymethylazetidine HCl: From Sourcing to Quality Control
Introduction: The Rising Prominence of Azetidines in Modern Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain, which lies between that of the highly reactive aziridines and the more stable pyrrolidines, imparts unique conformational constraints and metabolic stability to drug candidates.[1][2] This has led to the incorporation of azetidine scaffolds in a range of therapeutic agents, including those targeting cancer, infectious diseases, and neurological disorders. Among the vast landscape of substituted azetidines, (R)-2-Methoxymethylazetidine hydrochloride stands out as a chiral building block of significant interest. Its stereochemistry and the presence of a methoxymethyl group at the 2-position offer medicinal chemists a valuable handle for designing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The methoxy group, in particular, is a common feature in many approved drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic pathways.[3][4]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity (R)-2-Methoxymethylazetidine HCl. We will delve into the critical aspects of sourcing this key intermediate, from identifying reputable commercial suppliers to understanding the nuances of its synthesis and potential impurities. Furthermore, this guide will equip you with the necessary knowledge and protocols for implementing robust quality control measures, ensuring the integrity of your starting materials and the success of your research endeavors.
Sourcing High-Purity (R)-2-Methoxymethylazetidine HCl: A Supplier Landscape
The availability of high-purity starting materials is a cornerstone of successful and reproducible research. For (R)-2-Methoxymethylazetidine HCl, a number of commercial suppliers cater to the needs of the research and pharmaceutical community. When selecting a supplier, it is crucial to consider not only the quoted purity but also the supplier's reputation, transparency in providing analytical data, and their ability to scale up production if required.
Below is a table summarizing some of the key commercial suppliers of (R)-2-Methoxymethylazetidine HCl and related derivatives. Please note that catalog numbers and availability are subject to change, and it is always recommended to contact the suppliers directly for the most up-to-date information.
| Supplier | Product Name | CAS Number | Noteworthy Aspects |
| BLDpharm | (R)-2-(Methoxymethyl)azetidine hydrochloride | 1396710-21-6 | Provides key specifications such as molecular weight and formula.[5] |
| Sigma-Aldrich | 3-(ethoxymethyl)azetidine,hydrochloride | 897019-61-3 | Offers a range of azetidine derivatives with detailed safety and property information.[6] |
| Apollo Scientific | Heterocyclic Azetidines | Varies | A specialized supplier of heterocyclic compounds with a broad selection of azetidines.[7] |
| Ambeed | (R)-2-Methylazetidine hydrochloride | 791614-71-6 | Provides comprehensive analytical data and a wide array of chiral building blocks.[8] |
| MedChemExpress | (S)-2-Methylazetidine hydrochloride | 935669-67-3 | A supplier focused on drug intermediates, often providing detailed purity and analytical data.[9] |
Note: The CAS number for the specific (R)-enantiomer is 1375193-39-3. However, some suppliers may list related structures or the racemate. Always verify the exact specifications with the supplier.
The Chemistry Behind High Purity: A Glimpse into Synthesis and Purification
Understanding the synthetic routes to (R)-2-Methoxymethylazetidine HCl is paramount for anticipating potential impurities. While specific proprietary methods may vary between suppliers, the synthesis of chiral 2-substituted azetidines often involves multi-step sequences. A general and scalable method for producing enantioenriched C2-substituted azetidines utilizes chiral tert-butanesulfinamides.[10][11] This approach allows for the stereoselective preparation of the desired enantiomer.
The purification of azetidine compounds requires careful consideration due to their potential for ring-opening or degradation. Standard silica gel chromatography can be problematic due to the acidic nature of the silica, which can lead to decomposition.[5] Therefore, reputable suppliers often employ alternative purification strategies:
-
Deactivated Silica Gel: Pre-treating silica gel with a base, such as triethylamine, neutralizes acidic sites and minimizes degradation of the azetidine.
-
Alternative Stationary Phases: The use of basic alumina or other neutral stationary phases is a common practice for the purification of sensitive amines like azetidines.
-
Distillation: For volatile azetidines, distillation under reduced pressure can be an effective method of purification.
A crucial final step in the preparation of the hydrochloride salt is the reaction with hydrochloric acid. This not only provides a stable, crystalline solid that is easier to handle and store but also serves as a final purification step, as impurities may remain in the mother liquor during crystallization.
Ensuring Quality: A Guide to Analytical Techniques and Protocols
Vigilant quality control is non-negotiable in drug development. For (R)-2-Methoxymethylazetidine HCl, a combination of chromatographic and spectroscopic techniques is essential to confirm its identity, purity, and enantiomeric excess.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis and is indispensable for assessing the purity of (R)-2-Methoxymethylazetidine HCl.[7][12][13]
Protocol for Purity Analysis by HPLC:
-
Column: A C18 reversed-phase column is a common choice.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection is suitable if the compound possesses a chromophore. If not, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, typically the initial mobile phase composition.
-
Injection and Analysis: Inject a known concentration of the sample and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Chiral HPLC for Enantiomeric Purity:
To confirm the enantiomeric excess of the (R)-enantiomer, a chiral HPLC method is required. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers.
Protocol for Chiral HPLC Analysis:
-
Column: Select a suitable chiral column, such as one based on polysaccharide derivatives (e.g., Chiralpak or Chiralcel).
-
Mobile Phase: Typically, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is used in normal-phase mode.
-
Detection: UV detection is commonly used.
-
Analysis: The two enantiomers will exhibit different retention times, allowing for their separation and quantification. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation of the identity of (R)-2-Methoxymethylazetidine HCl.[8][14][15] Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Features:
The proton NMR spectrum will provide characteristic signals for the methoxy group, the protons on the azetidine ring, and the methylene protons of the methoxymethyl substituent. The chemical shifts and coupling patterns will be unique to the structure.
Expected ¹³C NMR Features:
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming its structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can aid in structural confirmation.[7][13] Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Workflow for Quality Control of Incoming Material
The following diagram illustrates a robust workflow for the quality control of newly acquired (R)-2-Methoxymethylazetidine HCl.
Caption: A typical workflow for the quality control of incoming (R)-2-Methoxymethylazetidine HCl.
Handling and Storage: Best Practices for Maintaining Integrity
Proper handling and storage are crucial for maintaining the purity and stability of (R)-2-Methoxymethylazetidine HCl.
-
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) is often recommended.
-
Inert Atmosphere: As with many amines, storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent degradation due to oxidation or reaction with atmospheric carbon dioxide.
-
Handling Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Conclusion: A Foundation for Innovation
(R)-2-Methoxymethylazetidine HCl is a valuable and versatile building block in the ever-evolving landscape of drug discovery. By understanding the nuances of sourcing high-purity material, implementing rigorous quality control measures, and adhering to best practices for handling and storage, researchers can lay a solid foundation for their synthetic endeavors. This in-depth guide provides the necessary framework for scientists to confidently procure and utilize this key intermediate, ultimately accelerating the discovery and development of novel therapeutics that can address unmet medical needs.
References
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The Journal of Organic Chemistry. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]
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PMC. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. ANALYTICAL TECHNIQUES USED IN QUALITY CONTROL OF DRUGS: REVIEW. Retrieved from [Link]
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ARKIVOC. PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. Retrieved from [Link]
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Organic Syntheses. 4 - Organic Syntheses Procedure. Retrieved from [Link]
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University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. 7-8 Techniques for Quality Control in Pharmaceutical Analysis Comme. Retrieved from [Link]
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Supplementary Information. 2,2-diallylazetidine 1H NMR (DMSO-D6, 300MHz). Retrieved from [Link]
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IJCRT.org. Analytical Techniques In Drug Quality Control. Retrieved from [Link]
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PMC. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. Retrieved from [Link]
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ResearchGate. Synthesis of chiral Azetidine and its application in asymmetric synthesis. Retrieved from [Link]
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PubMed. The role of the methoxy group in approved drugs. Retrieved from [Link]
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Course Hero. Analytical Techniques for Quality Control. Retrieved from [Link]
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RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
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University of Manchester. RATIONAL DESIGN OF CIMETIDINE. Retrieved from [Link]
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PubMed. Perspectives in Drug Development and Clinical Pharmacology: The Discovery of Histamine H1 and H2 Antagonists. Retrieved from [Link]
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Longdom Publishing. Chemometric Approaches for Enhancing Pharmaceutical Quality Control in Chemical Analysis. Retrieved from [Link]
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PubMed. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Retrieved from [Link]
- Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
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KoreaScience. 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Retrieved from [Link]
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A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun. Retrieved from [Link]
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MDPI. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Retrieved from [Link]
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Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
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UNL. Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]
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Methodological & Application
The Azetidine Ring: A Strained Synthon for Bioactive Alkaloid Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The four-membered azetidine ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a powerful and versatile intermediate in the synthesis of complex bioactive alkaloids.[1][2] Its unique reactivity, driven by the relief of this strain, allows for a variety of stereocontrolled ring-opening and functionalization reactions, providing access to intricate molecular architectures that are otherwise challenging to construct.[3] This guide provides an in-depth exploration of the synthetic strategies employed to generate functionalized azetidines and their subsequent application in the total synthesis of medicinally relevant alkaloids. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and showcase compelling case studies that highlight the strategic advantage of employing azetidine intermediates in modern drug discovery and natural product synthesis.
The Strategic Advantage of Azetidine Intermediates
The utility of azetidines in alkaloid synthesis stems from a confluence of factors. The inherent ring strain of approximately 25.4 kcal/mol makes them susceptible to nucleophilic attack, leading to regioselective ring-opening reactions that introduce new functional groups and stereocenters with a high degree of control.[1] This "strain-release" strategy allows for the construction of linear amine precursors with defined stereochemistry, which can then be elaborated into more complex cyclic systems. Furthermore, the rigid conformation of the azetidine ring can enforce specific stereochemical outcomes in reactions at pendant functional groups prior to ring opening.[4]
The incorporation of the azetidine motif itself is also a recognized strategy in medicinal chemistry to enhance pharmacokinetic properties such as metabolic stability, solubility, and receptor binding affinity.[4] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring, underscoring its value as a privileged scaffold in drug design.[4]
Synthetic Strategies for Accessing Azetidine Intermediates
A variety of synthetic methods have been developed to access functionalized azetidines. The choice of strategy is often dictated by the desired substitution pattern and stereochemistry of the target intermediate.
Intramolecular Cyclization of γ-Amino Alcohols and Related Precursors
One of the most common and reliable methods for constructing the azetidine ring is the intramolecular cyclization of a 1,3-difunctionalized propane backbone. This typically involves the activation of a hydroxyl group in a γ-amino alcohol as a suitable leaving group, followed by intramolecular nucleophilic attack by the nitrogen atom.
A highly effective method for this transformation utilizes N,N'-carbonyldiimidazole (CDI) to activate the hydroxyl group, avoiding the use of toxic reagents and demonstrating broad functional group tolerance.[3][5]
Caption: Intramolecular cyclization of γ-amino alcohols.
Protocol 1: N,N'-Carbonyldiimidazole-Mediated Cyclization of a γ-Amino Alcohol [3][5]
-
Materials:
-
γ-Amino alcohol (1.0 equiv)
-
N,N'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
Anhydrous acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the γ-amino alcohol in anhydrous ACN (0.1 M) at room temperature, add CDI in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
[2+2] Photocycloaddition: The Aza Paternò-Büchi Reaction
The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, offers a direct and atom-economical route to functionalized azetidines.[6][7] Recent advances have enabled this reaction to be carried out using visible light and a photocatalyst, making it a milder and more accessible method.[8][9] The reaction often proceeds with high stereoselectivity, and the regioselectivity is governed by the electronic properties of the reactants.
Caption: Aza Paternò-Büchi reaction workflow.
Protocol 2: Visible-Light-Mediated Aza Paternò-Büchi Reaction [8]
-
Materials:
-
Oxime (1.0 equiv)
-
Alkene (2.0 equiv)
-
fac-[Ir(ppy)₃] (1 mol%)
-
Anhydrous and degassed solvent (e.g., benzene or toluene)
-
-
Procedure:
-
In a nitrogen-filled glovebox, combine the oxime, alkene, and photocatalyst in a sealed vial.
-
Add the anhydrous and degassed solvent.
-
Irradiate the reaction mixture with a blue LED (λ = 450 nm) at room temperature for 24-48 hours, or until complete consumption of the starting material is observed by TLC or GC-MS.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Ring-Opening of Azetidine Intermediates: The Gateway to Alkaloid Scaffolds
The synthetic utility of azetidines as intermediates is most powerfully demonstrated in their ring-opening reactions. The relief of ring strain provides a strong thermodynamic driving force for these transformations, which can be initiated by a variety of nucleophiles.
Nucleophilic Ring-Opening with Organocuprates
Organocuprates are soft nucleophiles that are particularly effective for the regioselective ring-opening of N-activated azetidines, such as N-tosylazetidines. The reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the azetidine ring.
Table 1: Regioselectivity in Organocuprate Ring-Opening of 2-Substituted N-Tosylazetidines
| Azetidine Substituent (at C2) | Major Product | Minor Product |
| Phenyl | Attack at C4 | Attack at C2 |
| Alkyl | Attack at C4 | Attack at C2 |
This regioselectivity provides a reliable method for introducing carbon-based side chains at a specific position, which is a key step in the synthesis of many alkaloids.
Case Study: Synthesis of Penaresidin Alkaloids
The penaresidins are a family of marine alkaloids that exhibit potent actomyosin ATPase-activating activity. Their structures feature a highly substituted azetidine ring and a long alkyl side chain. The synthesis of penaresidins provides an excellent example of the strategic use of an azetidine intermediate.
A common retrosynthetic approach involves the disconnection of the long alkyl side chain, which can be installed via the ring-opening of a suitably functionalized azetidine intermediate. The azetidine core itself is typically constructed via the intramolecular cyclization of a precursor derived from a chiral amino acid.[2][10][11]
Caption: Retrosynthesis of Penaresidin.
Case Study: Azetidomonamides from Pseudomonas aeruginosa
The azetidomonamides are a class of rare azetidine-containing alkaloids produced by the bacterium Pseudomonas aeruginosa.[12][13] These molecules are involved in quorum sensing and biofilm formation, making them interesting targets for chemical synthesis to enable further biological studies.[14][15][16] The biosynthesis of the azetidine moiety in these natural products has been shown to involve a novel S-adenosylmethionine-dependent enzyme that produces azetidine-2-carboxylic acid.[12][13] Synthetic efforts towards these molecules would likely involve the coupling of a functionalized azetidine-2-carboxylic acid derivative with a peptide fragment.
Conclusion and Future Outlook
Azetidine intermediates have proven to be invaluable tools in the synthesis of bioactive alkaloids. The ability to construct these strained rings with high stereocontrol and subsequently open them in a regioselective manner provides a powerful platform for the assembly of complex molecular architectures. As new synthetic methods for the preparation and functionalization of azetidines continue to be developed, their application in natural product synthesis and drug discovery is expected to expand even further. The development of catalytic and enantioselective methods for azetidine synthesis remains an active area of research and will undoubtedly lead to even more efficient and elegant approaches to these important molecules.
References
-
Fujiwara, T., & Yakura, T. (2020). Synthesis of sphingosine-related azetidine alkaloids, penaresidins: Construction of highly substituted azetidine rings. Heterocycles, 101(2), 383-406. [Link]
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Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2583-2597. [Link]
-
de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. The Journal of Organic Chemistry, 71(11), 4147–4154. [Link]
-
Arkivoc. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKAT-USA, Inc.[Link]
-
Schindler, C. S., Burns, S., & McClure, T. (2023). Synthesis and Biological Activity of Penaresidins A and B, Penazetidine A, and Related Analogs. ChemRxiv. [Link]
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Christmann Group, Freie Universität Berlin. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. [Link]
-
Yoda, H., Uemura, T., & Takabe, K. (2003). Novel and practical asymmetric synthesis of an azetidine alkaloid, penaresidin B. Tetrahedron Letters, 44(22), 4213-4216. [Link]
-
Raghavan, S., & Reddy, B. S. N. (2013). Synthesis of penaresidin derivatives and its biological activity. ResearchGate. [Link]
-
Schindler, C. S., et al. (2024). Visible light-mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines. Science, 384(6703), 1468-1476. [Link]
-
Wagschal, S., et al. (2023). Photochemical cyclization of α-amino esters to access 3-azetidinones. Chemical Science, 14(30), 8126-8131. [Link]
-
Cardillo, G., et al. (2001). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 6(1), 65-72. [Link]
-
Becker, M. R., & Schindler, C. S. (2021). Synthesis of azetidines by aza Paternò–Büchi reactions. Beilstein Journal of Organic Chemistry, 17, 1343-1355. [Link]
-
Ghorai, M. K., et al. (2006). A convenient synthetic route to 2-aryl-N-tosylazetidines and their ZnX2 (X= I, OTf) mediated regioselective nucleophilic ring opening and [4+ 2] cycloaddition reactions with nitriles. Tetrahedron Letters, 47(31), 5393-5397. [Link]
-
ResearchGate. (2019). The Paternò-Büchi reaction -a comprehensive review. [Link]
-
Schindler, C. S., et al. (2020). Visible light-mediated aza Paternò-Büchi reaction of 2-isoxazoline-3-carboxylates and alkenes. Ovid. [Link]
-
Moura-Letts, G., et al. (2018). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Organic & Biomolecular Chemistry, 16(44), 8472-8476. [Link]
-
Schindler, C. S., Burns, S., & McClure, T. (2023). Synthesis and Biological Activity of Penaresidins A and B, Penazetidine A, and Related Analogs. ChemRxiv. [Link]
-
Li, Y., et al. (2019). Azetidine-Containing Alkaloids Produced by a Quorum-Sensing Regulated Nonribosomal Peptide Synthetase Pathway in Pseudomonas aeruginosa. Angewandte Chemie International Edition, 58(10), 3178-3182. [Link]
-
Organic Syntheses. α-AMINO ACETALS: 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses, Coll. Vol. 7, p.12 (1990); Vol. 61, p.1 (1983). [Link]
-
Ernst, S., et al. (2022). Azetidomonamide and Diazetidomonapyridone Metabolites Control Biofilm Formation and Pigment Synthesis in Pseudomonas aeruginosa. Journal of the American Chemical Society, 144(17), 7676–7685. [Link]
-
Smith, A. B., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(17), 8871–8881. [Link]
-
Mundil, D., & Waske, P. A. (2023). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 19, 1243-1250. [Link]
-
Pfizer Global Research and Development. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1624–1629. [Link]
-
Li, Y., et al. (2019). Azetidine-Containing Alkaloids Produced by a Quorum-Sensing Regulated Nonribosomal Peptide Synthetase Pathway in Pseudomonas aeruginosa. Angewandte Chemie International Edition, 58(10), 3178-3182. [Link]
-
ResearchGate. (2022). Azetidomonamide and Diazetidomonapyridone Metabolites Control Biofilm Formation and Pigment Synthesis in Pseudomonas aeruginosa. [Link]
-
Vrije Universiteit Brussel. (2022). Azetidomonamide and Diazetidomonapyridone Metabolites Control Biofilm Formation and Pigment Synthesis in Pseudomonas aeruginosa. [Link]
-
Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2583-2597. [Link]
-
Ernst, S., et al. (2022). Azetidomonamide and Diazetidomonapyridone Metabolites Control Biofilm Formation and Pigment Synthesis in Pseudomonas aeruginosa. Journal of the American Chemical Society, 144(17), 7676–7685. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: A Guide to Handling Hygroscopic (R)-2-Methoxymethylazetidine HCl
This guide is designed to provide researchers, chemists, and drug development professionals with a comprehensive, best-practice framework for the storage, handling, and use of (R)-2-Methoxymethylazetidine hydrochloride. As a valuable chiral building block, its integrity is paramount for reproducible and successful synthetic outcomes. The hygroscopic nature of this salt presents specific challenges that, if improperly managed, can compromise experimental accuracy and efficiency. This document provides not just protocols, but the scientific rationale behind them to empower you in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What exactly does "hygroscopic" mean for this compound?
Hygroscopicity is the inherent property of a substance to attract and absorb moisture from the surrounding atmosphere.[1][2] For (R)-2-Methoxymethylazetidine HCl, which is a salt, this means water molecules in the air will readily adhere to and be incorporated into the solid material. If exposed to a humid environment, the free-flowing powder can become clumpy, sticky, and difficult to handle.[3] In severe cases, it can absorb enough water to dissolve itself, a phenomenon known as deliquescence.[2]
Q2: I left the bottle open for a few minutes. What are the immediate consequences for my reaction?
The primary and most critical consequence is stoichiometric inaccuracy . The mass you weigh on the balance will be a combination of your reagent and an unknown amount of water. This leads to adding fewer moles of the reagent than calculated, which can result in:
-
Incomplete reactions and lower yields.
-
Formation of byproducts due to an incorrect reactant ratio.
-
Poor reproducibility between experiments.
A secondary consequence is the introduction of water into a moisture-sensitive reaction. If your experiment uses organometallics, strong bases (like LDA), or acylating agents, the absorbed water can quench reagents and lead to reaction failure.
Q3: My material is clumpy. Can I still use it?
Clumped or "bricked-up" product is a definitive sign of significant water absorption.[3] While it is technically possible to dry hygroscopic solids under high vacuum, often with gentle heating, it is not recommended for routine use as it is difficult to ensure all water has been removed.[3][4] Using clumped material will make accurate weighing nearly impossible and will introduce an unacceptable level of error into your experiment. The recommended course of action is to discard the compromised reagent and use a fresh, properly stored bottle.
Q4: Why is it supplied as a hydrochloride salt instead of the free amine?
The free amine, (R)-2-Methoxymethylazetidine, is a liquid with higher volatility and greater sensitivity to atmospheric conditions. Converting it to the hydrochloride salt provides several key advantages for a laboratory setting:
-
Stability: The salt is a solid, which is generally more stable and less prone to degradation or oxidation than the corresponding free amine.[5][6]
-
Handling: A crystalline solid is significantly easier to weigh and handle than a volatile liquid.
-
Solubility: The hydrochloride salt form often enhances solubility in polar solvents, which can be advantageous for certain applications.[5][7]
Troubleshooting and Core Protocols
Issue 1: Inconsistent Reaction Yields and Poor Reproducibility
Root Cause Analysis: The most probable cause is inaccurate quantification of the reagent due to moisture absorption. Even small amounts of absorbed water can lead to significant errors in molar calculations, directly impacting the reaction's stoichiometry.
Table 1: Impact of Water Absorption on Molar Accuracy of (R)-2-Methoxymethylazetidine HCl (MW: 137.61 g/mol )
| Target Mass (mg) | Water Content (% by weight) | Total Weighed Mass (mg) | Actual Reagent Mass (mg) | Molar Error |
| 137.6 | 0% | 137.6 | 137.6 | 0.0% |
| 137.6 | 2% | 140.4 | 137.6 | -2.0% |
| 137.6 | 5% | 144.5 | 137.6 | -4.8% |
| 137.6 | 10% | 151.4 | 137.6 | -9.1% |
As the table demonstrates, weighing out 151.4 mg of a sample containing 10% water by mass would lead you to believe you have added 1.10 mmol, when in fact you have only added 1.00 mmol, a substantial ~9% error.
This is the gold-standard method to prevent moisture contamination during handling.
Methodology:
-
Preparation: Place the sealed bottle of (R)-2-Methoxymethylazetidine HCl, spatulas, and a tared weighing vial inside a nitrogen- or argon-filled glovebox. Allow all items to equilibrate with the glovebox atmosphere for at least 15 minutes.
-
Dispensing: Inside the glovebox, open the reagent bottle. Quickly weigh the desired amount of the solid into the tared vial.
-
Sealing: Tightly cap both the weighing vial and the main stock bottle before removing them from the glovebox.
-
Addition to Reaction: The weighed solid can be added directly to the reaction vessel under a positive pressure of inert gas, or it can be dissolved in a known volume of an appropriate anhydrous solvent within the glovebox and transferred via syringe.
Issue 2: Material Becomes a Sticky Solid Upon Opening
Root Cause Analysis: This is a physical manifestation of hygroscopicity, where the solid particles adsorb water from the air, causing them to stick together. This indicates improper storage or repeated exposure to ambient laboratory air.
Proactive storage is the most effective way to maintain the integrity of hygroscopic reagents.
Methodology:
-
Primary Container: Always keep the reagent in its original container with the cap tightly sealed.
-
Secondary Containment: Place the sealed primary container inside a desiccator cabinet or a glass desiccator containing an active desiccant like Drierite® or silica gel.[1][8] This creates a dry microenvironment.
-
Inert Gas Blanket: For maximum protection, after each use, flush the headspace of the primary container with a gentle stream of dry nitrogen or argon before sealing the cap.
-
Long-Term Storage: For storage longer than one month, place the desiccated container in a refrigerator (2-8°C).
-
CRITICAL WARM-UP STEP: Before use, remove the entire desiccator from the refrigerator and allow it to warm to ambient laboratory temperature for several hours. Never open a cold bottle , as this will cause moisture from the lab air to condense onto the cold solid, instantly compromising it.[9]
Issue 3: Need for High-Throughput or Repetitive Small-Scale Reactions
Root Cause Analysis: Weighing small quantities of a hygroscopic solid repeatedly is inefficient and introduces cumulative errors. A stock solution provides a more accurate and efficient workflow.[10]
Methodology:
-
Glassware Preparation: Oven-dry a volumetric flask of the desired size (e.g., 10.00 mL) and allow it to cool to room temperature in a desiccator.
-
Weighing: Following Protocol 1, accurately weigh a larger, more precise amount of (R)-2-Methoxymethylazetidine HCl (e.g., 137.6 mg for a 0.1 M solution) directly into the dry volumetric flask.
-
Dissolution: In the glovebox or under positive inert gas pressure, add a portion of a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) to the flask and swirl or sonicate until the solid is fully dissolved.
-
Dilution: Carefully dilute the solution with the anhydrous solvent to the calibration mark on the volumetric flask.
-
Storage and Use: Seal the flask with a rubber septum and store under an inert atmosphere. The required volume can now be accurately and precisely dispensed using a gas-tight syringe.
Visualized Experimental Workflow
The following diagram outlines the critical decision points and actions for handling (R)-2-Methoxymethylazetidine HCl from storage to use.
Caption: Decision workflow for handling hygroscopic (R)-2-Methoxymethylazetidine HCl.
References
-
HepatoChem. How do you handle hygroscopic salts? HepatoChem. Available at: [Link]
-
CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. Available at: [Link]
-
Protocol Online. Hygroscopic chemical...how to deal with? Protocol Online. Available at: [Link]
-
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Available at: [Link]
-
Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Store Reagents. Available at: [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. Available at: [Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents. Available at: [Link]
-
University of California, Santa Barbara. Standard Operating Procedure: Hydrochloric Acid. Available at: [Link]
-
ResearchGate. Stability of different azetidine esters. ResearchGate. Available at: [Link]
-
PubMed. Azetidines of pharmacological interest. National Library of Medicine. Available at: [Link]
- Google Patents.US20030180249A1 - Dosage forms for hygroscopic active ingredients. Google Patents.
Sources
- 1. ibisscientific.com [ibisscientific.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. How To [chem.rochester.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. How To [chem.rochester.edu]
- 10. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
Technical Support Center: Optimizing Yield for N-Alkylation of Sterically Hindered Azetidines
Welcome to the technical support center for the N-alkylation of sterically hindered azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. The inherent ring strain and steric bulk of substituted azetidines often lead to sluggish reactions and low yields.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction outcomes.
I. Understanding the Challenge: Steric Hindrance in Azetidine N-Alkylation
Azetidines are valuable four-membered nitrogen-containing heterocycles that serve as important building blocks in medicinal chemistry.[1][2][3] However, their utility can be hampered by the difficulty of introducing substituents onto the nitrogen atom, especially when the azetidine ring itself is sterically encumbered. The primary challenge arises from the hindered nature of the nitrogen lone pair, which is shielded by adjacent bulky groups, making it a less effective nucleophile.
This steric hindrance can lead to several undesirable outcomes, including:
-
Slow reaction rates: The nucleophilic attack of the azetidine nitrogen on the alkylating agent is significantly slowed down.
-
Low conversion: The reaction may not proceed to completion, leaving a significant amount of starting material.
-
Side reactions: Under forcing conditions (e.g., high temperatures), competing elimination or decomposition pathways can become more prevalent.[4]
-
Over-alkylation: In some cases, the desired secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines.[5][6]
This guide will provide strategies to overcome these obstacles and achieve high-yielding N-alkylation of your sterically hindered azetidine substrates.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: My N-alkylation reaction is showing little to no product formation. What are the likely causes and how can I fix it?
A1: This is a common issue when dealing with sterically hindered azetidines. Several factors could be at play:
-
Insufficiently Reactive Alkylating Agent: The choice of leaving group on your alkylating agent is critical. For a sluggish SN2 reaction, a more reactive electrophile is needed.
-
Inappropriate Base: The base must be strong enough to deprotonate the azetidine nitrogen, but not so strong as to promote side reactions.
-
Poor Solvent Choice: The solvent needs to effectively solvate both the azetidine and the alkylating agent to facilitate the reaction.
-
Low Reaction Temperature: The activation energy for the N-alkylation of a hindered azetidine can be high, requiring thermal energy to proceed at a reasonable rate.
Q2: I'm observing significant amounts of over-alkylation, leading to a mixture of secondary and tertiary amines. How can I improve the selectivity for mono-alkylation?
A2: Over-alkylation is a persistent problem when the N-alkylated product is more nucleophilic than the starting azetidine.[5][6] Here are some strategies to mitigate this:
-
Stoichiometry Control: Carefully controlling the stoichiometry of your reactants is the first line of defense.
-
Solution: Use a slight excess of the azetidine relative to the alkylating agent. This will increase the probability of the alkylating agent reacting with the starting material rather than the product.
-
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly can help maintain a low concentration of it in the reaction mixture, favoring mono-alkylation.
-
Solution: Use a syringe pump to add the alkylating agent dropwise over an extended period.
-
-
Choice of Base: The base can influence the selectivity of the reaction.
-
Reductive Amination as an Alternative: If direct alkylation proves difficult to control, reductive amination offers a highly selective alternative for mono-alkylation.
Q3: My reaction is plagued by elimination byproducts. What conditions favor elimination, and how can I avoid it?
A3: Elimination becomes a significant competing pathway, especially when using secondary or tertiary alkyl halides and strong, bulky bases at elevated temperatures.
-
Nature of the Alkylating Agent: The structure of the alkylating agent plays a key role.
-
Solution: Whenever possible, use primary alkyl halides, as they are less prone to elimination. If a secondary alkyl halide must be used, milder reaction conditions are crucial.
-
-
Base Strength and Steric Hindrance: Strong and bulky bases can act as bases to abstract a proton from the alkylating agent, leading to elimination.
-
Solution: Use a weaker, less-hindered base. Diisopropylethylamine (DIPEA) is a good option as a non-nucleophilic, hindered base that is less likely to induce elimination compared to stronger bases like DBU.[17]
-
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.
-
Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Careful monitoring of the reaction progress is key.
-
Q4: I am considering alternative methods to direct alkylation. What are the most promising approaches for N-alkylation of sterically hindered azetidines?
A4: When direct alkylation fails, several other powerful methods can be employed:
-
Reductive Amination: As mentioned earlier, this is a highly reliable method for forming C-N bonds and is often the go-to alternative.[2][15] It involves the reaction of the azetidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of azetidines using an alcohol as the alkylating agent.[18][19][20] It proceeds with inversion of configuration at the alcohol's stereocenter.[18]
-
Phase Transfer Catalysis (PTC): PTC can be a highly effective method, particularly when using inorganic bases.[14][21][22][23] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated azetidine from the aqueous or solid phase to the organic phase where the alkylating agent resides.[24] This often allows for milder reaction conditions and can improve yields.[14]
III. Experimental Protocols & Data
General Protocol for N-Alkylation of a Sterically Hindered Azetidine
This protocol provides a starting point for your optimization efforts.
-
To a solution of the sterically hindered azetidine (1.0 equiv.) in anhydrous DMF (0.1 M), add cesium carbonate (2.0 equiv.).
-
Add the alkyl iodide (1.2 equiv.) to the suspension.
-
Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Influence of Reaction Parameters on Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Alkylating Agent | Alkyl Bromide | Alkyl Iodide | Alkyl Tosylate | Alkyl Iodide generally gives the highest yield due to its superior leaving group ability.[7] |
| Base | K₂CO₃ | KOtBu | Cs₂CO₃ | Cs₂CO₃ often provides the best results for hindered systems.[10] |
| Solvent | ACN | THF | DMF | DMF is often the solvent of choice for its ability to dissolve a wide range of reactants.[8] |
| Temperature | 25 °C | 60 °C | 100 °C | Higher temperatures generally lead to higher conversion, but may also increase side products. |
IV. Visualizing the Workflow and Key Influencers
Experimental Workflow for N-Alkylation
Caption: A generalized workflow for the N-alkylation of sterically hindered azetidines.
Key Factors Influencing Reaction Success
Caption: Interplay of key factors determining the success of N-alkylation.
V. Frequently Asked Questions (FAQs)
Q: Can I use a primary amine as the starting material for the synthesis of N-alkylated azetidines? A: Yes, primary amines can be used. However, be mindful of the potential for over-alkylation to form tertiary amines.[5] Careful control of stoichiometry and reaction conditions is crucial.
Q: Are there any specific safety precautions I should take when working with azetidines and alkylating agents? A: Alkylating agents are often toxic and mutagenic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Azetidines themselves can be volatile and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.
Q: How can I confirm the structure of my N-alkylated azetidine product? A: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to confirm the structure and purity of the final product.
Q: What is the typical pKa of an azetidine, and how does this influence the choice of base? A: The pKa of the conjugate acid of a typical azetidine is around 11. Therefore, a base with a conjugate acid pKa significantly higher than 11 is required for efficient deprotonation.
VI. References
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
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- 3. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 4. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. Catalytic reductive N-alkylation of amines using carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. macmillan.princeton.edu [macmillan.princeton.edu]
- 23. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. m.youtube.com [m.youtube.com]
- 25. organic-synthesis.com [organic-synthesis.com]
- 26. Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
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- 32. portal.research.lu.se [portal.research.lu.se]
- 33. mdpi.com [mdpi.com]
- 34. Reductive Alkylation of Azides and Nitroarenes with Alcohols: A Selective Route to Mono- and Dialkylated Amines [ouci.dntb.gov.ua]
- 35. arkat-usa.org [arkat-usa.org]
- 36. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 37. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Reductive Alkylation of Azides and Nitroarenes with Alcohols: A Selective Route to Mono- and Dialkylated Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 41. semanticscholar.org [semanticscholar.org]
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- 43. chemrxiv.org [chemrxiv.org]
Technical Support Center: Minimizing Racemization in Azetidine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for azetidine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with chiral azetidines and facing the critical challenge of maintaining stereochemical integrity during functionalization reactions. Instead of a generic overview, this resource provides direct answers to specific experimental problems, explains the underlying mechanistic causes of racemization, and offers field-proven protocols to ensure your stereocenters remain intact.
FAQs: The Fundamentals of Azetidine Racemization
This section addresses the foundational principles governing the stereochemical stability of the azetidine ring.
Question 1: Why are chiral azetidines, particularly at the C2 position, so susceptible to racemization?
Answer: The susceptibility to racemization stems from a combination of ring strain and the electronic effects of the nitrogen atom and its substituents. The C-H bond at the C2 position (alpha to the nitrogen) is significantly more acidic than a typical C-H bond. This acidity is further enhanced by electron-withdrawing N-protecting groups (e.g., Boc, Cbz, sulfonyl), which are often required for controlled functionalization.[1]
When a base is introduced, it can readily deprotonate this acidic C2 position, forming a C2-lithiated or carbanionic intermediate. This intermediate is often planar or rapidly inverting. If this species has a sufficient lifetime before being trapped by an electrophile, it can be re-protonated (by solvent or other proton sources) from either face, leading to a loss of the original stereochemical information—a process known as epimerization or racemization.[2][3]
Question 2: What are the primary chemical mechanisms that lead to this loss of stereochemistry?
Answer: There are two predominant mechanistic pathways for racemization in azetidine functionalization:
-
Direct C2-Deprotonation: This is the most common pathway during C-H functionalization. A base removes the C2 proton to form a configurationally unstable carbanion. The stability and lifetime of this intermediate are critical; longer lifetimes under equilibrating conditions increase the risk of racemization.[2]
-
Azomethine Ylide Formation: During reactions at the nitrogen atom, such as N-acylation or N-alkylation, an azomethine ylide can form. The nitrogen atom becomes quaternized and positively charged, which dramatically increases the acidity of the adjacent C2 protons. A base present in the reaction (e.g., triethylamine) can then deprotonate the C2 position to form a planar ylide intermediate, which subsequently loses its stereochemical memory.[4][5]
Question 3: Which specific functionalization reactions pose the highest risk for racemization?
Answer: You should be particularly cautious during the following transformations:
-
C2-Lithiation and Electrophilic Trapping: This is arguably the most common scenario for racemization if not performed under strict kinetic control.[1]
-
N-Acylation and N-Sulfonylation: Especially when using strong acylating agents with amine bases.
-
Ring-Opening Reactions: While often stereospecific, certain conditions can promote SN1-type mechanisms through a planar azetidinium cation, leading to racemization.[6][7]
-
Reactions involving α-C-2 substituents that stabilize a negative charge: For instance, the presence of nitrile or ester groups at C2 can exacerbate epimerization under basic conditions.[8]
Troubleshooting Guide: C2-Lithiation and Electrophilic Quench
This section tackles one of the most frequent challenges in azetidine modification.
Scenario: You are performing a C2-lithiation on an N-Boc-2-arylazetidine using n-BuLi in THF, followed by quenching with an alkyl halide. Your product is either partially or fully racemic.
Question 4: I'm seeing significant epimerization after C2-alkylation of my N-Boc azetidine. What's going wrong and how do I fix it?
Answer: This is a classic case of the lithiated intermediate losing its configurational stability. The choice of base, temperature, and solvent are all contributing factors.
The Causality Explained:
-
Base: n-Butyllithium (n-BuLi) is a strong base, but it is not very sterically hindered. This can lead to a reversible deprotonation, establishing an equilibrium that allows the planar lithiated intermediate to exist long enough to racemize before the electrophile is added.[2]
-
Temperature: The stability of the lithiated azetidine is highly dependent on temperature. Performing the reaction at temperatures higher than -78 °C, or allowing the reaction to warm up before the electrophilic quench, dramatically increases the rate of epimerization.[2]
-
Solvent: While THF is a standard coordinating solvent, its interaction with the lithium cation influences the aggregation state and reactivity of the organolithium intermediate, which in turn affects its configurational stability.
Diagram: Mechanism of C2-Epimerization via Lithiation
Caption: Mechanism of base-mediated C2-epimerization.
Validated Protocol: Stereoretentive C2-Functionalization
This protocol maximizes kinetic control to prevent racemization.
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-Boc-azetidine (1.0 eq) in anhydrous THF (0.1 M). Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq).
-
Cooling: Cool the solution to a stable -78 °C using a dry ice/acetone bath. It is critical that this temperature is maintained throughout the deprotonation and quench steps.
-
Deprotonation: Add sec-Butyllithium (s-BuLi) (1.1 eq) dropwise over 10 minutes. The use of the more sterically hindered s-BuLi favors irreversible, kinetically controlled deprotonation.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution typically turns a deep color, indicating the formation of the lithiated species.
-
Electrophilic Quench: Add the electrophile (1.2-1.5 eq), either neat or as a pre-cooled solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Completion and Quench: Continue stirring at -78 °C for an additional 1-2 hours (monitor by TLC). Once complete, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Extract with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by flash chromatography.
Troubleshooting Guide: N-Acylation Reactions
Scenario: You are attempting to acylate the nitrogen of an enantiopure 2-substituted azetidine using benzoyl chloride and triethylamine (Et₃N) in dichloromethane (DCM). Your product shows significant loss of enantiomeric excess.
Question 5: My chiral 2-substituted azetidine is racemizing when I try to acylate the nitrogen. Why is this happening and how can I prevent it?
Answer: The combination of a strong acylating agent and a common amine base is a well-known recipe for racemization via an azomethine ylide intermediate.
The Causality Explained: The nitrogen of the azetidine first attacks the benzoyl chloride, forming a tetrahedral intermediate. Triethylamine then deprotonates this intermediate to form the N-acylated product. However, an alternative and problematic pathway exists: the initially formed N-acylazetidinium salt is highly activated. The C2 proton is now extremely acidic, and the triethylamine can act as a base to deprotonate it, forming a planar azomethine ylide. This ylide is achiral at the C2 position, and its subsequent collapse leads to the racemic N-acylated product.
Diagram: Troubleshooting Workflow for Racemization
Caption: Troubleshooting decision tree for racemization issues.
Validated Protocol: Racemization-Free N-Acylation
This method uses standard peptide coupling reagents that activate the carboxylic acid, not the azetidine nitrogen, thus avoiding the problematic azetidinium ylide pathway.
-
Setup: Under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF (0.2 M).
-
Activation: Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Addition: Add a solution of the chiral azetidine (1.0 eq) in anhydrous DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 2-4 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the enantiopure N-acylated azetidine.
Summary of Preventative Strategies
For quick reference, consult this table to select conditions that minimize the risk of racemization during your azetidine functionalization experiments.
| Parameter | Low Racemization Risk | High Racemization Risk | Rationale |
| Base | Sterically hindered (s-BuLi, LDA), weak non-nucleophilic bases (DIPEA), or no base (coupling agents). | Strong, non-hindered (n-BuLi), strong amine bases (Et₃N, DBU). | Hindered bases favor kinetic deprotonation; strong, small bases can establish a racemizing equilibrium.[2] |
| Temperature | Strictly maintained low temperatures (-78 °C). | Room temperature or elevated temperatures. | The stability of chiral intermediates is highly temperature-dependent; lower temperatures freeze out racemization pathways.[2] |
| Solvent | Aprotic, coordinating solvents (THF, Et₂O). | Polar, protic solvents (MeOH, EtOH) or highly polar aprotic (DMSO) in certain cases. | Solvents that can act as proton shuttles or overly stabilize ionic intermediates can increase racemization. |
| N-Protecting Group | Groups that moderately activate the C2-H (e.g., Benzyl). | Strongly electron-withdrawing groups (Boc, Tosyl) that significantly increase C2-H acidity. | The more acidic the proton, the easier it is to remove, initiating the racemization cascade.[1][8] |
| Reagent Addition | Slow, dropwise addition of reagents at low temperature. | Rapid, bulk addition of reagents. | Slow addition maintains low instantaneous concentrations, favoring the desired reaction pathway over side reactions. |
References
-
Stereoselective Construction of Highly Functionalized Azetidines via a [2 + 2]-Cycloaddition. Organic Letters - ACS Publications.[Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.[Link]
-
Stereoselective functionalization of azetidines. ResearchGate.[Link]
-
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.[Link]
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2-Amino Ethers. PubMed.[Link]
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters - ACS Publications.[Link]
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC.[Link]
-
Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Chirality.[Link]
-
Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate.[Link]
-
Azetidine-Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. MDPI.[Link]
-
Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research - ACS Publications.[Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.[Link]
-
Aza-Cope rearrangement. Wikipedia.[Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC.[Link]
-
Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. PMC.[Link]
-
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC.[Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München.[Link]
-
Racemization. Wikipedia.[Link]
-
Aza-Cope Rearrangement. Chem-Station Int. Ed.[Link]
-
Mechanism of the ring‐expansion of azetidiniums to azepanes via ylide intermediates. ResearchGate.[Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.[Link]
- Process for synthesis of azetidine and novel intermediates therefor.
-
Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Wiley Online Library.[Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.[Link]
-
Azetidine synthesis. Organic Chemistry Portal.[Link]
-
Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. PMC.[Link]
-
N-acylation in non-aqueous and aqueous medium-method of amide synthesis in non-peptide compounds. ResearchGate.[Link]
-
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH.[Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.[Link]
-
Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. PubMed - NIH.[Link]
-
A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. PMC.[Link]
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- 3. Racemization - Wikipedia [en.wikipedia.org]
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- 6. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Technical Support Center: Boc Deprotection of 2-Methoxymethylazetidine Precursors
This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of removing the tert-butoxycarbonyl (Boc) protecting group from 2-methoxymethylazetidine precursors. We will delve into common challenges, provide robust troubleshooting strategies, and offer detailed protocols to ensure successful deprotection with high yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Boc deprotection is sluggish or incomplete. What are the likely causes and how can I drive the reaction to completion?
Incomplete deprotection is a common hurdle and can often be traced back to a few key factors:
-
Insufficient Acid Strength or Stoichiometry: The cleavage of the Boc group is an acid-catalyzed process.[1] If the acid is too weak or used in substoichiometric amounts, the reaction will likely stall. The strained azetidine ring system can also influence reactivity.
-
Reaction Temperature and Time: While many Boc deprotections proceed smoothly at room temperature, less reactive substrates may require gentle heating or extended reaction times to achieve full conversion.[2]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate. Dichloromethane (DCM) and 1,4-dioxane are common choices, but protic solvents like methanol can sometimes accelerate the reaction.[2][3]
-
Increase Acid Concentration/Equivalents: Gradually increase the concentration of the acid (e.g., from 25% TFA in DCM to 50%) or the number of equivalents of acid used.[2]
-
Elevate the Temperature: If the reaction is slow at room temperature, consider gentle heating to 40-50 °C. Monitor carefully for any signs of degradation.
-
Optimize the Solvent System: If using TFA in DCM, consider switching to a solution of HCl in a different organic solvent like 1,4-dioxane or ethyl acetate.[4] A 4M solution of HCl in dioxane is often very effective.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of side products due to prolonged exposure to acidic conditions.[2]
Q2: I'm observing significant side product formation. What are the potential side reactions and how can I minimize them?
The primary culprit behind side product formation is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[5] This electrophilic species can alkylate any available nucleophiles in the reaction mixture.
-
tert-Butylation of the Substrate: The methoxymethyl ether oxygen or the azetidine nitrogen of another molecule could potentially be alkylated by the tert-butyl cation, leading to undesired byproducts.
-
Ring Opening of the Azetidine: While generally stable under many acidic conditions used for Boc deprotection, the strained four-membered azetidine ring can be susceptible to ring-opening under harsh acidic conditions or at elevated temperatures, though this is not commonly observed with standard TFA or HCl deprotection protocols.[6][7]
-
Use of Scavengers: The most effective way to prevent unwanted alkylation is by adding a scavenger to the reaction mixture to trap the tert-butyl cation.[2]
-
Common Scavengers: Anisole, thioanisole, or triethylsilane (TES) are excellent choices.[2]
-
-
Lower the Reaction Temperature: Performing the deprotection at a lower temperature, such as 0 °C, can help to control the rate of side reactions.[2]
Q3: The purification of my final 2-methoxymethylazetidine salt is proving difficult. What are some effective purification strategies?
The resulting amine salt's physical properties can complicate purification. Trifluoroacetate (TFA) salts are often oily and difficult to crystallize, whereas hydrochloride (HCl) salts are frequently crystalline solids, which can simplify isolation and purification.[4][8]
-
Solvent Removal: After the reaction is complete, remove the solvent and excess acid in vacuo.[9]
-
Trituration/Precipitation:
-
If an oily residue remains (common with TFA salts), attempt to triturate with a non-polar solvent like diethyl ether or pentane to induce precipitation.
-
If the product is expected to be a solid HCl salt, adding a less polar solvent to the reaction mixture upon completion can often cause the product to crystallize out.
-
-
Aqueous Workup (with caution):
-
If the amine salt is not water-soluble, a biphasic workup can be performed. Dissolve the crude material in an organic solvent and wash with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining acid and remove the free base into the organic layer. Caution: The free 2-methoxymethylazetidine may be volatile.
-
If the amine salt is water-soluble, extraction into an organic solvent will be ineffective. In this case, after the initial solvent removal, dissolving the residue in a minimal amount of a polar solvent and precipitating with a non-polar solvent is a viable strategy.
-
-
Column Chromatography: If other methods fail, purification by silica gel chromatography may be necessary. It is often advantageous to perform chromatography on the Boc-protected precursor before deprotection, as the free amine can be more challenging to handle on silica gel.[10]
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally effective method for Boc deprotection.[9]
Materials:
-
Boc-2-methoxymethylazetidine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triethylsilane (TES) (optional scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-2-methoxymethylazetidine (1.0 equiv.) in anhydrous DCM (0.1-0.5 M concentration) under an inert atmosphere (e.g., nitrogen or argon).
-
If using a scavenger, add triethylsilane (1.1-1.5 equiv.).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (a 25-50% solution in DCM is common) to the stirring solution.[9]
-
Stir the reaction mixture at 0 °C to room temperature, monitoring the progress by TLC or LC-MS. Reactions are typically complete within 30 minutes to a few hours.[9]
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude 2-methoxymethylazetidine.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method often yields a crystalline hydrochloride salt, which can be advantageous for purification.[1]
Materials:
-
Boc-2-methoxymethylazetidine
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
Procedure:
-
Suspend the Boc-2-methoxymethylazetidine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours or until the reaction is complete as indicated by TLC or LC-MS.
-
Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the 2-methoxymethylazetidine hydrochloride salt.
Data Presentation
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in DCM, or neat TFA[4] | 4M in Dioxane, 1-4M in other organic solvents (e.g., Methanol, Ethyl Acetate)[4] |
| Typical Reaction Time | 30 minutes to a few hours at room temperature[4] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane)[4] |
| Product Salt Form | Trifluoroacetate salt (often oily)[8] | Hydrochloride salt (often a crystalline solid)[8] |
| Key Advantages | Volatile reagent, easy to remove in vacuo[8] | Often provides a crystalline product, aiding in purification[8] |
| Key Disadvantages | Can lead to tert-butylation side products; resulting salt can be difficult to purify[8] | Dioxane is a suspected carcinogen and should be handled with care[3] |
Visualizations
Boc Deprotection General Workflow
Caption: A generalized workflow for the Boc deprotection of 2-methoxymethylazetidine.
Troubleshooting Logic for Incomplete Deprotection
Caption: A decision tree for troubleshooting incomplete Boc deprotection reactions.
References
- BenchChem. (n.d.). N-Boc deprotection issues and alternative methods.
- El-Kazouli, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- Hodgson, D. M., & Norsikian, S. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 130-133.
- Fisher Scientific. (n.d.). Amine Protection/Deprotection.
- El-Kazouli, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- Reddit. (2023). Alternative Methods for Boc Deprotection. r/chemistry.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection.
- BenchChem. (n.d.). A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development.
- YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
- BenchChem. (n.d.). Technical Support Center: Preventing Unwanted Side Reactions During Boc Deprotection.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Isenegger, P. G., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemical Science, 10(29), 7036-7042.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- ResearchGate. (2016). I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why?.
- BenchChem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
- BenchChem. (n.d.). The Chemistry of the Boc Protecting Group.
- BenchChem. (n.d.). A Comparative Study of Deprotection Methods for Boc-Arg-OMe.
- Ranu, B. C., et al. (2020). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(21), 5033.
- Reddy, C. R., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(44), 26363-26368.
- Chen, K., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9929-9932.
- J&K Scientific LLC. (2021). BOC Protection and Deprotection.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
- Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry.
- ResearchGate. (2013). Can anyone tell me how to cleave a Boc group in basic conditions, as my molecule has acid sensitive functional group?.
- Wager, T. T., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2(9), 507-517.
- Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 46835-46861.
- ResearchGate. (n.d.). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine.
- Sabry, S. M. (2003). Study of Stability of Methotrexate in Acidic Solution Spectrofluorimetric Determination of Methotrexate in Pharmaceutical Preparations Through Acid-Catalyzed Degradation Reaction. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 569-580.
- ResearchGate. (n.d.). Physicochemical stability of azacitidine suspensions at 25 mg/mL in polypropylene syringes stored under different conditions of storage.
- Rodríguez-Gattorno, G., et al. (2002). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Revista de la Sociedad Química de México, 46(2), 139-144.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of 2-Methyl-1,2-thiazol-3-one in Alkaline Conditions.
- Navrotsky, A. (2017). Acid–Base Properties of Oxides Derived from Oxide Melt Solution Calorimetry. Minerals, 7(9), 163.
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Technical Support Center: Purification of Volatile Azetidine Free Bases
Welcome to our dedicated technical support center for the purification of volatile azetidine free bases. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable yet often delicate compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring your success in obtaining high-purity azetidines.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of volatile azetidine free bases.
Q1: Why are volatile azetidine free bases so challenging to purify?
A1: The purification of volatile azetidine free bases presents a unique set of challenges due to a combination of their inherent chemical properties. Their high volatility can lead to significant product loss during solvent removal and distillation.[1] Furthermore, the basicity of the azetidine nitrogen can cause strong interactions with acidic stationary phases, such as standard silica gel, leading to peak tailing, poor separation, and even decomposition of the product on the column.[1][2] The strained four-membered ring is also susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[2][3]
Q2: What are the primary methods for purifying volatile azetidine free bases?
A2: The two most common and effective methods for the purification of volatile azetidine free bases are:
-
Distillation: For thermally stable and sufficiently volatile azetidines, distillation under reduced pressure is a highly effective method for removing non-volatile impurities.[2]
-
Chromatography: When distillation is not suitable due to co-distilling impurities or thermal instability, column chromatography is employed. However, special considerations for the stationary and mobile phases are crucial to prevent product degradation.[2]
Q3: When should I choose distillation over chromatography?
A3: The choice between distillation and chromatography depends on the properties of your azetidine and the impurities present.
-
Choose distillation when:
-
Your azetidine is thermally stable at its boiling point (under reduced pressure).
-
The impurities are significantly less volatile than your product.
-
You are working on a larger scale where chromatography may be less practical.
-
-
Choose chromatography when:
-
Your azetidine is thermally sensitive.
-
Impurities have similar boiling points to your product.
-
You require very high purity and need to separate closely related side products.
-
Q4: How can I minimize the decomposition of my azetidine during purification?
A4: To minimize decomposition, it is critical to maintain neutral or slightly basic conditions throughout the workup and purification process.[2] Avoid strong acids, as these can catalyze ring-opening reactions.[3] When using chromatography, employ deactivated stationary phases and consider adding a basic modifier to the eluent.[2] For distillations, using the lowest possible pressure to reduce the boiling point is recommended.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of volatile azetidine free bases.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no recovery after distillation | 1. Azetidine is too volatile: The product may have evaporated with the solvent during concentration or passed through the cold trap. 2. Co-distillation with solvent: If the boiling point of the azetidine is close to that of the solvent, it may be removed along with it. 3. Thermal decomposition: The azetidine may be degrading at the distillation temperature.[4] | 1. Use a chilled receiver: Ensure your receiving flask is adequately cooled (e.g., in an ice bath) to condense the volatile product.[5] 2. Careful solvent selection and removal: Choose a solvent with a significantly lower boiling point than your azetidine. Remove the solvent under reduced pressure at a low temperature before distillation. 3. Distill under high vacuum: This will lower the boiling point and minimize thermal stress on the compound.[2] |
| Product decomposition on silica gel column | 1. Acidic nature of silica gel: Standard silica gel has acidic silanol groups that can cause degradation of basic azetidines.[1][2] 2. Prolonged contact time: The longer the compound remains on the column, the greater the chance of decomposition. | 1. Use a deactivated stationary phase: Options include deactivated silica gel (treated with triethylamine), basic alumina, or Florisil.[2] 2. Add a basic modifier to the eluent: A small amount of triethylamine (e.g., 0.1-1%) in the mobile phase can help neutralize acidic sites on the stationary phase.[2] 3. Optimize the solvent system: Use a solvent system that provides good separation while minimizing the time the compound spends on the column.[2] |
| Broad, tailing peaks in chromatography | 1. Interaction with acidic sites: The basic azetidine interacts strongly with acidic sites on the stationary phase.[1][6] | 1. Deactivate the stationary phase: As mentioned above, use deactivated silica, basic alumina, or add a basic modifier to the eluent.[2] 2. Use a specialized column for amines: For analytical GC, columns with base-deactivated surfaces are available and provide excellent peak shapes for volatile amines.[7][8] |
| Difficulty liberating the free base from its salt | 1. Incomplete neutralization: Insufficient base may have been added to fully deprotonate the azetidinium salt. 2. Polymerization of the free base: Azetidine free bases can be prone to polymerization, especially in concentrated aqueous solutions.[5] | 1. Use a strong base and monitor pH: Ensure a sufficiently strong base (e.g., KOH, NaOH) is used in excess. Monitor the pH to confirm it is basic. 2. Flash distillation/evaporation: A technique involving the addition of the azetidine salt solution to a hot, concentrated solution of a strong base can liberate the volatile free base, which is immediately distilled off, minimizing its time in the aqueous basic solution.[5] |
Experimental Protocols
Protocol 1: Purification by Distillation Under Reduced Pressure
This protocol is suitable for thermally stable, volatile azetidine free bases.
-
Pre-Drying (Optional but Recommended): If your crude product contains water, pre-dry it by stirring over a suitable drying agent such as solid potassium hydroxide (KOH) or magnesium sulfate (MgSO₄).
-
Apparatus Setup: Assemble a standard distillation apparatus for vacuum distillation. Ensure all glassware is thoroughly dry. Use a Kugelrohr apparatus for small quantities.
-
Transfer of Material: Decant or filter the pre-dried azetidine into the distillation flask. Add a fresh magnetic stir bar or boiling chips.
-
Vacuum Application: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure. It is advisable to collect fractions and analyze their purity by GC or NMR.
-
Storage: Store the purified, volatile azetidine free base in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation and reaction with atmospheric CO₂.[9]
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
This protocol is designed to minimize the degradation of sensitive azetidine free bases.
-
Preparation of Deactivated Silica Gel:
-
Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., hexanes).
-
Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Stir the slurry for 15-20 minutes.
-
-
Column Packing: Pack a chromatography column with the deactivated silica gel slurry.
-
Equilibration: Equilibrate the packed column by running several column volumes of the initial mobile phase (e.g., hexanes with 0.1% triethylamine) through it.
-
Sample Loading: Dissolve your crude azetidine in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with your starting mobile phase and gradually increase the polarity (e.g., by adding ethyl acetate or dichloromethane containing 0.1% triethylamine).
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Solvent Removal: Combine the pure fractions and carefully remove the solvent under reduced pressure at a low temperature. Be mindful of potential product loss due to volatility.
-
Storage: Store the purified product as described in the distillation protocol.
Visualization of Workflows
Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Workflow for Liberation and Purification of Azetidine from its Salt
Caption: Workflow for the liberation and purification of azetidine from its salt.
References
- Restek Corporation. (n.d.). Advanced Capillary Column Technology Improves Analysis of Volatile Amines.
- Agilent Technologies, Inc. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column.
- Agilent Technologies, Inc. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column.
- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Volatile Amines.
- University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
- Apollo Scientific. (n.d.). Azetidine.
- Google Patents. (1990). US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
- BenchChem. (2025). "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.
- Organic Syntheses. (n.d.). azetidine.
- BenchChem. (2025). Piperidine Purification and Isolation: A Technical Support Guide.
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- 5. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
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- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Crystallographic Guide to Azetidine Hydrochloride Salts for the Modern Researcher
Foreword for the Discerning Scientist
In the landscape of contemporary drug discovery and development, the azetidine scaffold holds a position of strategic importance. This four-membered nitrogenous heterocycle, while deceptively simple in its structure, offers a unique three-dimensional profile that can profoundly influence the physicochemical and pharmacological properties of a lead compound. Its inherent ring strain, a feature that might intuitively suggest instability, is precisely what makes it a versatile tool in the hands of a medicinal chemist, readily undergoing ring-opening reactions to introduce valuable functionalities.[1] The formation of hydrochloride salts of azetidine derivatives is a common and effective strategy to enhance their solubility and crystallinity, facilitating their handling and formulation.
This guide is crafted for researchers, scientists, and drug development professionals who seek a deeper, evidence-based understanding of the solid-state properties of these crucial building blocks. We move beyond a mere cataloging of data to provide a comparative analysis of the X-ray crystallographic data of azetidine hydrochloride and its derivatives. By examining the subtle interplay of intermolecular forces and conformational preferences within the crystal lattice, we aim to equip you with the insights necessary to make informed decisions in your research endeavors. Every piece of data presented herein is underpinned by the principles of scientific integrity, with direct links to verifiable sources, ensuring that this guide serves as a trustworthy and authoritative resource in your laboratory.
The Azetidinium Cation: A Conformational Chameleon in the Solid State
The seemingly rigid four-membered ring of the azetidinium cation is, in reality, a dynamic entity in the crystalline state. The precise conformation and the packing of these ions within the crystal lattice are dictated by a delicate balance of steric and electronic effects, with hydrogen bonding to the chloride anion playing a pivotal role. Understanding these interactions is not merely an academic exercise; it has profound implications for properties such as solubility, stability, and bioavailability.
While extensive crystallographic data for a wide array of substituted azetidinium salts exists within the Cambridge Structural Database (CSD), a comprehensive, publicly accessible dataset for the parent azetidine hydrochloride remains elusive in the primary literature at the time of this writing. However, by examining closely related structures, such as 3-hydroxyazetidine hydrochloride, we can glean valuable insights into the structural motifs that govern the solid-state behavior of this class of compounds.
Comparative Crystallographic Data of Azetidinium Salts
The following table presents a comparative summary of the crystallographic data for 3-hydroxyazetidine hydrochloride. The absence of readily available data for the parent azetidine hydrochloride in this table highlights a gap in the publicly accessible crystallographic literature.
| Parameter | 3-Hydroxyazetidine Hydrochloride |
| CSD Refcode | HAXETD |
| Empirical Formula | C₃H₈ClNO |
| Formula Weight | 109.55 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.423(2) |
| b (Å) | 7.913(2) |
| c (Å) | 8.356(2) |
| α (°) | 90 |
| β (°) | 114.59(3) |
| γ (°) | 90 |
| Volume (ų) | 506.2(2) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.438 |
| Temperature (K) | 295 |
| Key Hydrogen Bonds | O-H···Cl, N-H···Cl |
Data obtained from the Cambridge Structural Database (CSD). This information is provided for research and educational purposes. For the most accurate and up-to-date data, please refer to the CSD directly.
Deciphering the Crystal Packing: The Causality Behind Experimental Observations
The crystal structure of 3-hydroxyazetidine hydrochloride reveals a sophisticated network of hydrogen bonds that dictates the overall packing arrangement. The hydroxyl group at the 3-position and the protonated nitrogen of the azetidinium ring act as hydrogen bond donors, forming strong interactions with the chloride anion. This intricate web of hydrogen bonds is a key determinant of the compound's thermal stability and dissolution properties.
The choice of solvent and crystallization conditions are paramount in obtaining high-quality single crystals suitable for X-ray diffraction. For small, polar molecules like azetidine hydrochloride salts, slow evaporation from a polar protic solvent, such as ethanol or methanol, is often a successful strategy. The rationale behind this choice lies in the ability of the solvent to effectively solvate the ions and then slowly relinquish them as the solution becomes supersaturated, allowing for the ordered growth of a single crystal.
Experimental Protocol: From Powder to Publication-Quality Crystals
The following is a generalized, yet detailed, protocol for the crystallization of an azetidine hydrochloride salt, designed to be a self-validating system for achieving high-quality crystals.
Step 1: Salt Formation and Purification
-
Dissolve the free azetidine base in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Slowly add a stoichiometric equivalent of a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether) with gentle stirring.
-
The azetidine hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a small amount of the solvent to remove any unreacted starting material.
-
Dry the salt under vacuum. For enhanced purity, recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) can be performed.
Step 2: Crystallization
-
Prepare a saturated solution of the purified azetidine hydrochloride salt in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture with a less polar co-solvent like ethyl acetate). Gentle heating may be required to achieve saturation.
-
Filter the hot solution through a pre-warmed filter to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. This slow cooling is critical to promote the growth of a few large crystals rather than many small ones.
-
If no crystals form upon cooling, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Once crystals have formed, loosely cover the container and allow the solvent to evaporate slowly over several days.
Step 3: Crystal Harvesting and Mounting
-
Carefully select a well-formed single crystal under a microscope.
-
Using a cryo-loop, carefully remove the crystal from the mother liquor and immediately mount it on the goniometer head of the X-ray diffractometer.
Visualizing the Workflow: From Salt to Structure
The following diagram illustrates the logical workflow from the initial salt formation to the final crystallographic analysis.
Caption: Workflow for the Crystallographic Analysis of Azetidine Hydrochloride Salts.
Concluding Remarks for the Forward-Thinking Professional
The crystallographic data of azetidine hydrochloride salts provides a foundational understanding of their solid-state behavior, which is indispensable for rational drug design and development. While a publicly available crystal structure for the parent azetidine hydrochloride remains a missing piece of the puzzle, the detailed analysis of its derivatives, such as 3-hydroxyazetidine hydrochloride, offers invaluable insights into the hydrogen bonding motifs and packing arrangements that characterize this class of compounds. The protocols and workflows detailed in this guide are designed to be robust and reproducible, empowering researchers to confidently pursue the crystallographic characterization of novel azetidinium salts. As the chemical space of azetidine-containing molecules continues to expand, a thorough understanding of their solid-state properties will undoubtedly be a key driver of innovation in the pharmaceutical sciences.
References
-
Multifunctional amphiphilic polymers, bearing azetidinium groups: synthesis and antimicrobial studies. RWTH Publications. [Link]
-
Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. National Institutes of Health. [Link]
-
Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Chalmers Publication Library. [Link]
-
Azetidinium salts: Preparation, reactivity and their adaptation to stereoselective synthesis. Chalmers ODR. [Link]
-
Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Organic Chemistry Portal. [Link]
-
Small charged rings. XI. Synthesis and reactions of 1,1,2,2-tetrasubstituted azetidinium salts. ACS Publications. [Link]
-
Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. ACS Publications. [Link]
-
Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to dihydro-1,3-oxazines. Royal Society of Chemistry. [Link]
-
(a). Molecular structure of azetidinium in 2D and 3D (drawn in MolView...). ResearchGate. [Link]
-
Azetidine. PubChem. [Link]
-
Azetidine hydrochloride. PubChem. [Link]
-
3-Hydroxyazetidine hydrochloride. PubChem. [Link]
-
Azetidinium bromide. PubChem. [Link]
-
N-methylpiperidinium iodide. PubChem. [Link]
-
N-Methylacridinium iodide. PubChem. [Link]
-
Crystal structure of 1-[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]pyridinium iodide. National Institutes of Health. [Link]
-
Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl). CORE. [Link]
-
The structure of N-methylpyridinium iodide. ResearchGate. [Link]
-
Synthesis and X-ray crystal structure determination of N- p -methylphenyl-4-benzoyl-3,4-diphenyl-2-azetidinone. ResearchGate. [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
3-HYDROXYAZETIDINE HYDROCHLORIDE. ChemBK. [Link]
-
3-Hydroxyazetidine hydrochloride CAS 18621-18-6 98% Factory. HONGJIN CHEM. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling (R)-2-Methoxymethylazetidine Hydrochloride: Essential Safety and Operational Protocols
Welcome to your comprehensive guide on the safe handling of (R)-2-Methoxymethylazetidine Hydrochloride. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. The protocols outlined here are designed as a self-validating system to ensure your safety and the integrity of your work when handling this class of compounds.
Hazard Analysis: Understanding the Risks
This compound is a substituted azetidine derivative. The parent compound, azetidine, is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[1][2][3][4] The hydrochloride salt form may modify its physical properties, but the inherent reactivity of the azetidine ring system necessitates stringent safety protocols.
Key Anticipated Hazards:
-
Corrosivity: Azetidines are known to cause severe skin burns and serious eye damage.[1][2][5][6] Contact can lead to irreversible tissue damage.
-
Flammability: The parent compound is highly flammable. Vapors are heavier than air and can travel to an ignition source.[1][2] While the hydrochloride salt is a solid, precautions against ignition sources are critical, especially if the compound is dissolved in a flammable solvent.
-
Toxicity: Harmful if swallowed.[2][7] Inhalation may cause respiratory tract irritation.[5][8]
| Hazard Classification | Potential Effect | Required Engineering & Personal Protective Equipment |
| Skin Corrosion/Irritation | Causes severe skin burns and damage.[1][5] | Chemical Fume Hood, Chemical-Resistant Gown, Double Gloving (Nitrile), Closed-toe Shoes |
| Serious Eye Damage | Causes serious and potentially irreversible eye damage.[1][4][5] | Chemical Fume Hood, Chemical Splash Goggles, Face Shield |
| Flammable Liquid/Vapor | Vapors may form explosive mixtures with air.[1] | Chemical Fume Hood, Grounding/Bonding for solvent use, Use of non-sparking tools.[2][9] |
| Acute Toxicity (Oral/Inhalation) | Harmful if swallowed or inhaled.[2][8] | Chemical Fume Hood, Respiratory Protection (if aerosolization is possible) |
The Core of Safety: Personal Protective Equipment (PPE)
PPE is your last line of defense against chemical exposure, employed after engineering and administrative controls are in place.[10] For this compound, a comprehensive PPE ensemble is mandatory.
-
Hand Protection: Wear two pairs of powder-free nitrile gloves.[11] Nitrile provides excellent resistance to a broad range of chemicals.[10] Double-gloving is a critical best practice that provides a failsafe; if the outer glove is compromised, the inner glove still offers protection. Change gloves immediately if you suspect contamination and every 30-60 minutes during prolonged handling.[10]
-
Eye and Face Protection: Chemical splash goggles are essential. Standard safety glasses do not provide adequate protection from splashes.[10] Due to the severe corrosive potential, a full-face shield must be worn over the goggles whenever handling the neat material or concentrated solutions.[12] Ensure eyewash stations are readily accessible and tested.[12]
-
Body Protection: A flame-resistant lab coat is recommended. For this specific compound class, a polyethylene-coated polypropylene gown provides superior protection against chemical permeation and should be worn over the lab coat.[11] The gown must have a closed front, long sleeves, and tight-fitting cuffs.[10]
-
Foot Protection: Fully enclosed, chemical-resistant shoes are required. Do not wear perforated shoes or sandals in the laboratory.
-
Respiratory Protection: All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][12][13] If there is a potential for aerosol generation outside of a fume hood (e.g., during a large-scale cleanup), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates would be required.[12][14][15]
Operational Plan: From Receipt to Reaction
A meticulous, step-by-step approach is crucial for safety and experimental success. The following workflow is designed to minimize exposure and mitigate risk at every stage.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any signs of damage or leakage.
-
Store: Store the container in a cool, dry, and well-ventilated area designated for corrosive and flammable-risk materials.[5][12] It should be kept away from heat, sparks, open flames, and strong oxidizing agents.[1][8][12]
-
Segregate: Ensure it is stored separately from incompatible materials, particularly strong acids and oxidizing agents.[6][8]
Step 2: Preparation and Handling
-
Work Area: Designate a specific area within a chemical fume hood for handling this compound. Ensure the area is clean and uncluttered.
-
Don PPE: Before handling, put on all required PPE as detailed in Section 2.
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weigh boat to prevent cross-contamination.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. If using flammable solvents, ensure all equipment is properly grounded to prevent static discharge.[9] Use only non-sparking tools.[2][9]
Step 3: Post-Handling and Cleanup
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination: outer gloves, gown, face shield, goggles, inner gloves.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after work is complete.[1][16][17] Do not eat, drink, or smoke in the work area.[1][7][16]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
